molecular formula C11H9NO4 B12529976 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid

7-Hydroxy-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B12529976
M. Wt: 219.19 g/mol
InChI Key: ITRGVXJLQWWVCV-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with hydroxyl and methoxy functional groups at positions 7 and 6, respectively, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of enaminone intermediates, which are reacted with appropriate reagents under controlled conditions to yield the desired product . Another method involves the use of transition metal-catalyzed reactions, which offer high yields and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects . Additionally, its antioxidant properties can help in scavenging free radicals, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
  • 6-Methoxyquinoline-3-carboxylic acid
  • 4-Chloro-6-methoxyquinoline-3-carboxylic acid

Comparison: 7-Hydroxy-6-methoxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For instance, the hydroxyl group at position 7 and the methoxy group at position 6 contribute to its specific reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-hydroxy-6-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-10-4-7-6(11(14)15)2-3-12-8(7)5-9(10)13/h2-5,13H,1H3,(H,14,15)

InChI Key

ITRGVXJLQWWVCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1O)C(=O)O

Origin of Product

United States

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